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molecular formula C14H13NO B188535 N-(4-Methylphenyl)benzamide CAS No. 582-78-5

N-(4-Methylphenyl)benzamide

Cat. No. B188535
M. Wt: 211.26 g/mol
InChI Key: YUIHXKGKVSVIEL-UHFFFAOYSA-N
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Patent
US07071177B2

Procedure details

To a 0° C. dichloromethane (300 mL) solution of 25 mL (274 mmol) of aniline was added 16 mL (123 mmol) para-toluoyl chloride over 10 min. The mixture was stirred at room temperature for 0.5 h, treated with 200 mL of ether and filtered immediately. The filtrate was washed with 1 M HCl (2×50 mL), 0.1 M NaOH (2×50 mL), and saturated aqueous ammonium chloride, dried over Na2SO4 and concentrated. Para-methylbenzanilide (17.3 g) was obtained as a tan solid and used directly.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2]Cl.[NH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:11]1(C)[CH:16]=[CH:15][C:14]([C:17](Cl)=[O:18])=[CH:13][CH:12]=1>CCOCC>[CH3:2][C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:17](=[O:18])[C:14]2[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
25 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered immediately
WASH
Type
WASH
Details
The filtrate was washed with 1 M HCl (2×50 mL), 0.1 M NaOH (2×50 mL), and saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=CC=C(NC(C2=CC=CC=C2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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